molecular formula C10H16ClN3OS B11724232 1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride

Cat. No.: B11724232
M. Wt: 261.77 g/mol
InChI Key: URIMPBLDEZMREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-2-yl acetic acid with piperazine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .

Scientific Research Applications

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiazole ring and piperazine moiety may play a role in binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride is unique due to its specific combination of a thiazole ring and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H16ClN3OS

Molecular Weight

261.77 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone;hydrochloride

InChI

InChI=1S/C10H15N3OS.ClH/c1-8-7-15-9(12-8)6-10(14)13-4-2-11-3-5-13;/h7,11H,2-6H2,1H3;1H

InChI Key

URIMPBLDEZMREO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(=O)N2CCNCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.